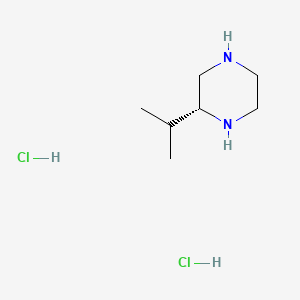

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol, with a few drops of glacial acetic acid added. The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus .Scientific Research Applications

Thiazoles are a type of organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are part of the azole heterocycles that include imidazoles and oxazoles . Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

-

Pharmaceutical Applications : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

-

Corrosion Inhibition : A study has shown that Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate can be used as a corrosion inhibitor . The study used polarization studies to acquire electrochemical parameters like corrosion current density (icorr), corrosion potential (Ecorr) .

-

Chemical Synthesis : Thiazole derivatives are used in the synthesis of various chemical compounds . For example, 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate was synthesized and characterized in a study . Another study involved the synthesis and characterization of 2-aminothiazole-4-carboxylate derivatives .

-

Antiviral Activity : Thiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity . This suggests that they could be used in the development of new antiviral drugs .

-

Antimicrobial Activity : Thiazole derivatives have been found to have antimicrobial activity . This means they could be used in the development of new antimicrobial agents .

-

Anticonvulsant Activity : Some thiazole derivatives have been found to have anticonvulsant activity . This suggests that they could be used in the treatment of conditions like epilepsy .

-

Antidiabetic Activity : Thiazole derivatives have been found to have antidiabetic activity . This means they could be used in the development of new treatments for diabetes .

-

Antihypertensive Activity : Thiazole derivatives have been found to have antihypertensive activity . This suggests that they could be used in the treatment of high blood pressure .

-

Antileishmanial Activity : Thiazole derivatives have been found to have antileishmanial activity . This means they could be used in the development of new treatments for leishmaniasis .

properties

IUPAC Name |

ethyl 2-acetamido-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-9-8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDHKMXKGFVKBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656843 |

Source

|

| Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

CAS RN |

106840-37-3 |

Source

|

| Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)

![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)

![4-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzonitrile](/img/structure/B597424.png)